1-Chloro-1-(4-chloro-3-(trifluoromethoxy)phenyl)propan-2-one
Description
1-Chloro-1-(4-chloro-3-(trifluoromethoxy)phenyl)propan-2-one is a halogenated propanone derivative featuring a substituted aromatic ring. Its structure includes a chloro group at the 4-position and a trifluoromethoxy group at the 3-position of the phenyl ring, attached to a propan-2-one backbone via a carbon-chlorine bond. This compound is of interest in organic synthesis, particularly as an intermediate in the preparation of agrochemicals, pharmaceuticals, and heterocyclic compounds due to its reactive α-chloroketone moiety and electron-withdrawing substituents .
Properties
Molecular Formula |
C10H7Cl2F3O2 |
|---|---|
Molecular Weight |
287.06 g/mol |
IUPAC Name |
1-chloro-1-[4-chloro-3-(trifluoromethoxy)phenyl]propan-2-one |
InChI |
InChI=1S/C10H7Cl2F3O2/c1-5(16)9(12)6-2-3-7(11)8(4-6)17-10(13,14)15/h2-4,9H,1H3 |
InChI Key |
WLMBHPJPYAZASB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC(=C(C=C1)Cl)OC(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Chloro-1-(4-chloro-3-(trifluoromethoxy)phenyl)propan-2-one typically involves the reaction of 4-chloro-3-(trifluoromethoxy)benzaldehyde with chloroacetone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like acetone or ethanol. The mixture is heated to reflux, and the product is isolated through standard purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
1-Chloro-1-(4-chloro-3-(trifluoromethoxy)phenyl)propan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under mild conditions.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols
Scientific Research Applications
1-Chloro-1-(4-chloro-3-(trifluoromethoxy)phenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 1-Chloro-1-(4-chloro-3-(trifluoromethoxy)phenyl)propan-2-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness lies in its substitution pattern: 4-chloro-3-(trifluoromethoxy)phenyl . Below is a comparison with structurally related α-chloroketones:
Crystallographic and Spectroscopic Data
- Hydrazone Analogs: Compounds like 1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one crystallize in planar conformations with intermolecular N–H⋯O bonds, forming 1D chains . The target compound, lacking such H-bond donors, may adopt different packing modes.
- NMR Trends: In related propanones (e.g., ), the carbonyl carbon typically resonates at δ ~200 ppm (¹³C NMR), while aryl protons appear deshielded (δ 7.0–8.0 ppm in ¹H NMR) due to electron-withdrawing groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
